(4-(2-Chloropyrimidin-4-yl)furan-2-yl)boronic acid
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Overview
Description
(4-(2-Chloropyrimidin-4-yl)furan-2-yl)boronic acid is a boronic acid derivative with the molecular formula C8H6BClN2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Chloropyrimidin-4-yl)furan-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(4-(2-Chloropyrimidin-4-yl)furan-2-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones
Reduction: Formation of corresponding hydrocarbons
Substitution: Replacement of the boronic acid group with other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions
Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding alcohol, while reduction with sodium borohydride can produce the corresponding hydrocarbon .
Scientific Research Applications
(4-(2-Chloropyrimidin-4-yl)furan-2-yl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules
Biology: Investigated for its potential as a biochemical probe or inhibitor
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (4-(2-Chloropyrimidin-4-yl)furan-2-yl)boronic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes or proteins by forming covalent bonds with active site residues. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (4-(2-Chloropyrimidin-4-yl)furan-2-yl)boronic acid
- (4-(2-Chloropyrimidin-4-yl)thiophene-2-yl)boronic acid
- (4-(2-Chloropyrimidin-4-yl)benzene-2-yl)boronic acid
Uniqueness
This compound is unique due to its furan ring, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of heterocyclic compounds and as a precursor for more complex molecules .
Properties
Molecular Formula |
C8H6BClN2O3 |
---|---|
Molecular Weight |
224.41 g/mol |
IUPAC Name |
[4-(2-chloropyrimidin-4-yl)furan-2-yl]boronic acid |
InChI |
InChI=1S/C8H6BClN2O3/c10-8-11-2-1-6(12-8)5-3-7(9(13)14)15-4-5/h1-4,13-14H |
InChI Key |
OMCVMTSBUVJVBW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CO1)C2=NC(=NC=C2)Cl)(O)O |
Origin of Product |
United States |
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